N-methylpyrimidin-5-amine
Description
Significance of Pyrimidine (B1678525) Scaffolds in Modern Chemical and Pharmaceutical Sciences
The pyrimidine nucleus is a fundamental heterocyclic aromatic compound, analogous to benzene (B151609) and pyridine (B92270), but containing two nitrogen atoms at positions 1 and 3 of the six-membered ring. nih.gov This structural motif is of immense importance in medicinal chemistry, as it forms the backbone of numerous therapeutic agents and is a core component of DNA and RNA. nih.govingentaconnect.com Pyrimidine derivatives have garnered considerable attention due to their potential in various therapeutic areas, including anticancer, antimicrobial, and anti-inflammatory applications. tec.mxijpsjournal.com
The versatility of the pyrimidine scaffold lies in its ability to be readily functionalized, allowing for the fine-tuning of its physicochemical and biological properties. tec.mx The nitrogen atoms within the ring can participate in hydrogen bonding and dipole-dipole interactions, facilitating strong binding to biological targets such as enzymes and receptors. ijpsjournal.com This adaptability has led to the development of a multitude of pyrimidine-based drugs. nih.govingentaconnect.com
Research Context of Aminopyrimidines as Key Chemical Entities in Heterocyclic Chemistry
Aminopyrimidines, a subclass of pyrimidines characterized by the presence of an amino group, are pivotal intermediates in heterocyclic chemistry. ijpsjournal.comnih.gov They serve as versatile starting materials for the synthesis of a wide range of fused heterocyclic systems and other complex molecules. nih.gov The reactivity of the amino group, coupled with the electronic nature of the pyrimidine ring, allows for a diverse array of chemical transformations.
The acidity of the amino group in aminopyrimidines is a subject of study, providing insights into the electronic effects of the nitrogen atoms within the heterocyclic ring. cdnsciencepub.com These compounds are considered valuable building blocks in organic synthesis, enabling the construction of molecules with desired biological activities. researchgate.netenamine.netresearchgate.net
Chemical Profile of N-Methylpyrimidin-5-amine
| Identifier | Value |
| IUPAC Name | This compound |
| CAS Number | 40492-24-8 epa.gov |
| Molecular Formula | C5H7N3 epa.gov |
| Molecular Weight | 109.13 g/mol chemenu.com |
| Canonical SMILES | CNC1=CN=CN=C1 chemenu.com |
| InChI | InChI=1S/C5H7N3/c1-6-5-2-7-4-8-5/h2,4H,1H3,(H,6,7,8) |
| Appearance | Colorless to pale yellow crystalline solid |
| Boiling Point | 230°C at 760 mmHg chemenu.com |
| Melting Point | 90-95°C |
| Solubility | Soluble in most organic solvents, such as ethanol, acetone (B3395972) and dichloromethane, but it is difficult to dissolve in water. |
Spectroscopic Data of this compound
| Technique | Data |
| ¹H NMR | Spectral data would be consistent with the structure, showing signals for the methyl protons, the amine proton, and the protons on the pyrimidine ring. |
| ¹³C NMR | Spectral data would show distinct peaks for the five carbon atoms in the molecule, including the methyl carbon and the four unique carbons of the pyrimidine ring. |
| Mass Spectrometry (MS) | The mass spectrum would exhibit a molecular ion peak corresponding to the molecular weight of the compound (109.13 g/mol ). chemenu.com |
| Infrared (IR) Spectroscopy | The IR spectrum would display characteristic absorption bands for N-H stretching of the secondary amine, C-H stretching of the methyl group and aromatic ring, and C=N and C=C stretching of the pyrimidine ring. |
Synthesis and Reactivity of this compound
The synthesis of this compound can be achieved through various synthetic routes, often involving the reaction of a suitable pyrimidine precursor with a methylating agent. For instance, the N-methylation of aminopyrimidines can be catalyzed by transition metal complexes. acs.org The reactivity of this compound is characterized by the nucleophilicity of the secondary amine and the electrophilic nature of the pyrimidine ring, making it a versatile intermediate for further chemical modifications.
Applications in Advanced Research
Role as a Building Block in Organic Synthesis
This compound serves as a crucial building block in the construction of more complex organic molecules. researchgate.netenamine.netresearchgate.net Its bifunctional nature, possessing both a nucleophilic amino group and a heterocyclic scaffold, allows for its incorporation into a variety of molecular frameworks. This makes it a valuable reagent in the development of novel synthetic methodologies, including C-N bond-forming reactions. rsc.org
Importance in Medicinal Chemistry and Drug Discovery
The pyrimidine core is a well-established privileged scaffold in medicinal chemistry, and derivatives of aminopyrimidines are actively investigated for their therapeutic potential. nih.govingentaconnect.comacs.org While specific biological activities of this compound itself are not extensively documented in the provided search results, its derivatives are of significant interest. For example, various substituted aminopyrimidines have been synthesized and evaluated for a range of biological activities, including as enzyme inhibitors and antimicrobial agents. nih.govnih.gov The structural motif of this compound is found within more complex molecules that are the subject of patents in the pharmaceutical field. nih.govgoogle.com
Potential in Materials Science
While the primary focus of research on this compound and related compounds has been in the biomedical field, the unique electronic and structural properties of pyrimidine derivatives suggest potential applications in materials science. For instance, pyrimidine-containing polymers have been investigated for their self-healing properties. mdpi.com The ability of the pyrimidine ring to participate in hydrogen bonding and other non-covalent interactions could be exploited in the design of novel functional materials.
Structure
3D Structure
Properties
IUPAC Name |
N-methylpyrimidin-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3/c1-6-5-2-7-4-8-3-5/h2-4,6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGFYAAUZMZFRRN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CN=CN=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70633920 | |
| Record name | N-Methylpyrimidin-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70633920 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
109.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40492-24-8 | |
| Record name | N-Methylpyrimidin-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70633920 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Strategies and Methodologies for N Methylpyrimidin 5 Amine and Its Derivatives
Established Synthetic Pathways for Pyrimidin-5-amine Core Structures
The synthesis of the pyrimidin-5-amine core relies on fundamental reactions in heterocyclic chemistry. These methods often involve the construction of the pyrimidine (B1678525) ring from acyclic precursors followed by or incorporating amination and other functionalization steps.
Cyclization Reactions in Pyrimidine Ring Formation
The principal synthesis of the pyrimidine ring typically involves the cyclization of β-dicarbonyl compounds with N-C-N containing molecules. wikipedia.org Common strategies include the reaction of β-dicarbonyls with:
Amidines to yield 2-substituted pyrimidines. wikipedia.org
Urea to produce 2-pyrimidinones. wikipedia.org
Guanidines to form 2-aminopyrimidines. wikipedia.org
A widely recognized method is the Biginelli reaction, a one-pot cyclocondensation of a β-ketoester, an aldehyde, and urea. wikipedia.org This multicomponent reaction offers a straightforward route to dihydropyrimidones, which can be further modified.
Another approach involves the reaction of conjugated carbodiimides with amidines. d-nb.info The process is believed to proceed through the nucleophilic attack of the amidine's imine nitrogen onto the carbodiimide's central carbon, forming a guanidine (B92328) intermediate. d-nb.info This intermediate then undergoes a 6π-electrocyclic ring closure to form the pyrimidine ring. d-nb.info
The following table summarizes key cyclization reactions for pyrimidine synthesis.
| Reactants | Product Type | Key Features |
| β-Dicarbonyl Compound + Amidine | 2-Substituted Pyrimidine | General and widely used method. wikipedia.org |
| β-Dicarbonyl Compound + Urea | 2-Pyrimidinone | Forms a key intermediate for further functionalization. wikipedia.org |
| β-Dicarbonyl Compound + Guanidine | 2-Aminopyrimidine | Direct route to aminopyrimidines. wikipedia.org |
| Conjugated Carbodiimide + Amidine | Fused Pyrimidine Derivatives | Proceeds via a guanidine intermediate and 6π-cyclization. d-nb.info |
Amination Reactions and Processes in Pyrimidine Synthesis
Direct amination of the pyrimidine ring is a crucial step in synthesizing pyrimidin-5-amines. Electrophilic C-substitution on the pyrimidine ring, including amination, preferentially occurs at the 5-position, which is the least electron-deficient. wikipedia.org
One method involves the direct C-H amination of cinnamaldehydes and amidines in the presence of a base, using oxygen as a green oxidant. rhhz.net This metal-free approach provides a direct route to polysubstituted pyrimidines under mild conditions. rhhz.net
Another strategy for introducing an amino group at the 4-position of pyrimidine nucleosides involves the conversion of uridines into quaternary ammonium (B1175870) intermediates using p-toluenesulfonyl chloride (TsCl) in the presence of tertiary amines, followed by amination with aqueous ammonia. nih.govoup.com
For the synthesis of 2-aminopyrimidines, a synthetic platform has been developed for the C2-selective C-H amination of pyrimidines. acs.org This method utilizes mechanism-based reagent design to afford pyrimidinyl iminium salt intermediates that can be converted to various amine products. acs.org
The table below outlines different amination strategies for pyrimidine synthesis.
| Position | Method | Reagents | Key Features |
| C5 | Direct C-H Amination | Cinnamaldehydes, Amidines, Base, O2 | Metal-free, green oxidant. rhhz.net |
| C4 | Conversion of Uridines | p-Toluenesulfonyl chloride, Tertiary amines, aq. NH3 | Suitable for nucleoside derivatives. nih.govoup.com |
| C2 | C-H Functionalization | Mechanism-based reagents | Forms pyrimidinyl iminium salt intermediates. acs.org |
Halogenation and Subsequent Functionalization of Pyrimidine Rings
Halogenated pyrimidines are versatile intermediates for introducing various functional groups, including the amino group, through nucleophilic substitution reactions. Halogenation of the pyrimidine ring can be achieved, although it is less facile than in pyridine (B92270) due to decreased basicity. wikipedia.org
A notable method for the regioselective halogenation of the 5-position of pyrimidines involves aza-Zincke imine intermediates. digitellinc.com This reaction sequence includes pyrimidine ring-opening, halogenation of the acyclic intermediate under mild conditions, and subsequent ring-closing. digitellinc.com This strategy is applicable to a range of substrates, from simple building blocks to complex molecules. digitellinc.com
The electronic and geometric effects of halogen substitution on the pyrimidine ring have been studied using X-ray photoemission spectroscopy and density functional theory. usc.edunih.govaip.org These studies provide insights into how halogen atoms at different positions influence the properties of the pyrimidine ring. usc.edunih.govaip.org For instance, the study of 5-Br-pyrimidine, 2-Br-pyrimidine, and 2-Cl-pyrimidine helps to understand the impact of the substituent's position and electronegativity. nih.govaip.org
The following table highlights a key halogenation methodology.
| Position | Method | Intermediate | Key Features |
| C5 | Ring-opening/Halogenation/Ring-closing | Aza-Zincke imine | Mild conditions, high regioselectivity. digitellinc.com |
Advanced Synthetic Approaches to N-Methylpyrimidin-5-amine Analogs
Recent advancements in synthetic chemistry have led to the development of more efficient and sustainable methods for preparing this compound and its derivatives. These include continuous flow techniques and multicomponent reactions.
Fully Continuous Flow Synthesis Techniques
Continuous flow synthesis has emerged as a powerful tool for the production of pharmaceuticals and fine chemicals, offering advantages such as improved safety, efficiency, and scalability. A fully continuous flow process has been developed for the synthesis of 5-(aminomethyl)-2-methylpyrimidin-4-amine, a key intermediate for Vitamin B1. dp.tech This multi-step synthesis demonstrates the potential of flow chemistry for producing pyrimidine derivatives. dp.tech
Another example is the eight-step continuous-flow total synthesis of Vitamin B1, which involves the formation of a pyrimidine intermediate. engineering.org.cn The process includes a continuous-flow cyclization to produce 4-amino-2-methylpyrimidine-5-carbonitrile, followed by hydrogenation in a packed-bed reactor. engineering.org.cn
The table below summarizes the key aspects of continuous flow synthesis for pyrimidine derivatives.
| Target Compound/Intermediate | Key Steps in Flow | Advantages |
| 5-(Aminomethyl)-2-methylpyrimidin-4-amine | Multi-step continuous synthesis | 84% total yield, 74 min total residence time. dp.tech |
| Vitamin B1 (via pyrimidine intermediate) | Continuous-flow cyclization and hydrogenation | Flexible control, enhanced safety and efficiency. engineering.org.cn |
Multicomponent One-Pot Reaction Methodologies
Multicomponent reactions (MCRs), where multiple starting materials react in a single synthetic operation, are highly efficient for building complex molecules. scielo.org.mx Several MCRs have been developed for the synthesis of pyrimidine derivatives.
One such method involves the iodine-mediated multicomponent reaction of aryl methyl ketones or terminal aryl alkynes, barbituric acids, and 2-amino-1,4-naphthoquinone to produce naphthoquinone-fused pyrroles tethered with a pyrimidine moiety. rsc.org This one-pot, metal-free method offers good yields and a wide substrate scope. rsc.org
Another example is the one-pot, three-component synthesis of pyrrolo[2,3-d]pyrimidine derivatives from arylglyoxals, 6-amino-1,3-dimethyluracil, and barbituric acid derivatives using tetra-n-butylammonium bromide (TBAB) as a catalyst. scielo.org.mx This protocol is characterized by high yields, mild reaction conditions, and short reaction times. scielo.org.mx
Microwave-assisted MCRs have also been employed for the synthesis of pyrimidine derivatives. researchgate.net For instance, the reaction of substituted benzaldehydes, ethyl cyanoacetate, and guanidine in the presence of ethanolic sodium hydroxide (B78521) under microwave irradiation yields pyrimidine derivatives through a sequence of Knoevenagel condensation, Michael addition, and cyclization. researchgate.net
The following table provides an overview of multicomponent reactions for pyrimidine synthesis.
| Reaction Type | Reactants | Catalyst/Conditions | Product | Key Features |
| Iodine-mediated MCR | Aryl methyl ketones/alkynes, Barbituric acids, 2-Amino-1,4-naphthoquinone | I2, DMSO | Naphthoquinone-fused pyrroles with pyrimidine moiety | Metal-free, good yields. rsc.org |
| Three-component reaction | Arylglyoxals, 6-Amino-1,3-dimethyluracil, Barbituric acid derivatives | TBAB, Ethanol, 50 °C | Pyrrolo[2,3-d]pyrimidine derivatives | High yields, green procedure. scielo.org.mx |
| Microwave-assisted MCR | Substituted benzaldehydes, Ethyl cyanoacetate, Guanidine | Ethanolic NaOH, Microwave | Pyrimidine derivatives | Shorter reaction time, improved yield. researchgate.net |
Derivatization Strategies from Key Pyrimidine Intermediates
The synthesis of derivatives of this compound often begins with readily available and highly reactive pyrimidine intermediates. Halogenated pyrimidines, particularly dichloropyrimidines, serve as versatile starting points for introducing various functional groups through nucleophilic aromatic substitution (SNAr) reactions.
A common strategy involves the stepwise substitution of chlorine atoms on a dichloropyrimidine scaffold. For instance, 2,4-dichloropyrimidines are frequently used, where the C-4 position is generally more reactive towards nucleophilic attack than the C-2 position. researchgate.netstackexchange.com However, this reactivity can be modulated by other substituents on the ring. wuxiapptec.com Another practical approach utilizes 4,6-dichloro-5-formylpyrimidine, where the strategically placed formyl group can be used for further transformations after the introduction of amine substituents. nih.gov
A multi-step synthesis starting from 2-chloro-5-nitropyrimidin-4-yl thiocyanate (B1210189) has also been developed to produce N,3-substituted 3H- wuxiapptec.comCurrent time information in Bangalore, IN.thieme-connect.comtriazolo[4,5-d]pyrimidin-5-amines. thieme-connect.com This method involves the sequential displacement of the leaving groups by amines, demonstrating the utility of highly functionalized pyrimidines as precursors. thieme-connect.com Furthermore, the functionalization of existing aminopyrimidine cores, such as 4-amino-2-methylpyrimidine-5-carbonitrile, provides another route to complex derivatives through reactions like hydrogenation. acs.orgresearchgate.net
The following table summarizes various derivatization strategies starting from key pyrimidine intermediates.
| Starting Intermediate | Reagents/Conditions | Product Type | Reference |
| 4,6-Dichloro-5-formylpyrimidine | Primary amines, Aldehydes | Highly substituted 2,3-dihydropyrimido[4,5-d]pyrimidin-4(1H)-ones | nih.gov |
| 2,4-Dichloropyrimidines | N-methylpiperazine | C-4 substituted products (regioselective) | researchgate.net |
| 2-Chloro-5-nitropyrimidin-4-yl thiocyanate | Primary amines | 2-Amino-substituted 5-nitropyrimidin-4-yl thiocyanates | thieme-connect.com |
| 4-Amino-2-methylpyrimidine-5-carbonitrile | Hydrogenation | 4-Amino-5-aminomethyl-2-methylpyrimidine | acs.org |
| 6-Amino-1,3-dialkyl-pyrimidine-2,4(1H,3H)-dione | Aryl aldehydes, Urea | Tetrahydropyrimido[4,5-d]pyrimidine-triones | rsc.org |
Regioselective Synthesis of Substituted this compound Derivatives
Achieving regioselectivity is a paramount challenge in the synthesis of substituted pyrimidines. For di-substituted pyrimidines like 2,4-dichloropyrimidine (B19661), nucleophilic aromatic substitution (SNAr) reactions with amines typically occur preferentially at the C-4 position. stackexchange.comwuxiapptec.comgoogle.com This selectivity is attributed to the greater electron deficiency at the C-4 and C-6 positions compared to the C-2 position. The intermediate formed upon attack at C-4 can be better stabilized by resonance. stackexchange.com
However, the inherent C-4 selectivity can be altered by the electronic properties of other substituents on the pyrimidine ring. For example, the presence of an electron-donating group, such as an amino or methoxy (B1213986) group, at the C-6 position of a 2,4-dichloropyrimidine can reverse the selectivity, favoring substitution at the C-2 position. wuxiapptec.com Similarly, in 2-MeSO2-4-chloropyrimidine, a dichotomy in regioselectivity is observed: amines and Stille coupling partners react at the C-4 position, whereas alkoxides and formamide (B127407) anions selectively substitute at the C-2 position. wuxiapptec.com
For the specific synthesis of 5-substituted pyrimidine amines, including this compound, a direct approach involves the use of a 5-halopyrimidine. Palladium-catalyzed coupling reactions, such as the Buchwald-Hartwig amination, have proven effective for the amination of 5-halopyrimidines, allowing for the direct and regioselective formation of the C-N bond at the desired position. mit.edu This method avoids the potential regioselectivity issues encountered with more complex, poly-substituted pyrimidine systems. The selective amination of aryl iodides in the presence of aryl bromides or chlorides has also been demonstrated, enabling the synthesis of products suitable for further functionalization. mit.edu
Key factors influencing regioselectivity include:
Electronic Effects: Electron-withdrawing groups activate the ring for nucleophilic attack, while electron-donating groups can influence the position of attack. wuxiapptec.com
Steric Hindrance: Bulky substituents can hinder attack at adjacent positions, thereby influencing the regiochemical outcome.
Reaction Type: The choice between traditional SNAr and transition-metal-catalyzed reactions can dictate the site of substitution. Palladium-catalyzed methods, for instance, offer a distinct pathway that can lead to products not easily accessible via SNAr. thieme-connect.com
Catalytic Systems and Reaction Conditions in Pyrimidin-5-amine Synthesis
The synthesis of pyrimidin-5-amines and their derivatives has been significantly advanced by the development of sophisticated catalytic systems, particularly those based on palladium. The Buchwald-Hartwig amination has emerged as a powerful and versatile method for constructing C-N bonds, including the arylation of amines with halopyrimidines. researchgate.netnih.gov
These reactions typically employ a palladium precursor in combination with a specialized phosphine (B1218219) ligand. The choice of ligand is crucial for the reaction's success, with bulky, electron-rich biaryl phosphine ligands often providing the best results for coupling amines with heteroaryl halides. nih.gov For example, the use of Xantphos in conjunction with dichlorobis(triphenylphosphine)Pd(II) and a base like sodium tert-butoxide in a solvent such as toluene (B28343) has been successfully applied to the synthesis of N-aryl-4-(pyridin-3-yl)pyrimidin-2-amine derivatives in moderate to good yields (27-82%). nih.gov
While strong bases like sodium tert-butoxide are common, milder bases such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) can also be used, which expands the functional group tolerance of the reaction. mit.edu The use of K₂CO₃ in tert-butanol (B103910) has been shown to be effective for the amination of 6-membered heteroaryl halides, including 5-halopyrimidines. mit.edu
It is important to note that for highly activated substrates like 2-chloropyrimidine, palladium catalysis may not always be necessary, as SNAr reactions can proceed readily under certain conditions. nih.govsci-hub.st However, for less reactive halides or when specific regioselectivity is required, the palladium-catalyzed approach is often indispensable. thieme-connect.com
The following interactive data table provides examples of catalytic systems used in the synthesis of aminopyrimidines.
| Substrate | Amine | Catalyst / Ligand | Base | Solvent | Conditions | Yield | Reference |
| 2-Chloro-4-(pyridin-3-yl)pyrimidine | Aniline | Pd₂(dba)₃ / dppp | NaOt-Bu | Toluene | Reflux, N₂ | - | nih.gov |
| 2-Chloro-4-(pyridin-3-yl)pyrimidine | 2,4-Dimethylaniline | PdCl₂(PPh₃)₂ / Xantphos | NaOt-Bu | Toluene | Reflux, N₂ | 35% | nih.gov |
| 2,4,6-Trichloropyrimidine | Phenyl urea | Palladium catalyst | - | - | N₂ atmosphere | Excellent | researchgate.net |
| 5-Bromopyrimidine | Morpholine | Pd(OAc)₂ / Ligand 3 | K₂CO₃ | t-BuOH | 100 °C | 92% | mit.edu |
| 5-Bromopyrimidine | Aniline | Pd₂(dba)₃ / Ligand 3 | K₂CO₃ | t-BuOH | 100 °C | 84% | mit.edu |
| 6-Aryl-2,4-dichloropyrimidine | Various amines | Organopalladium species / Ph₃P | - | - | - | Clean C-4 amination | thieme-connect.com |
Mechanistic Investigations of N Methylpyrimidin 5 Amine Reactions
Oxidation Mechanisms Involving N-Methylpyrimidin-5-amine Analogs
The oxidation of amines is a critical biological process, often catalyzed by enzymes like monoamine oxidases (MAOs). nih.gov These enzymes are involved in the metabolism of amine neurotransmitters. nih.gov The general mechanism for the oxidation of amines involves the cleavage of the Cα-H bond and the transfer of two reducing equivalents to a flavin cofactor, resulting in an imine and a reduced flavin. nih.gov
Two primary mechanisms have been proposed for MAO-catalyzed amine oxidation:
Polar Nucleophilic Mechanism: This mechanism involves the nucleophilic attack of the amine substrate on the C(4a) position of the flavin coenzyme. This requires the amine to be in its deprotonated, basic form. nih.gov
Single Electron Transfer (SET) Mechanism: This mechanism proposes a one-electron oxidation of the amine nitrogen, which weakens the α-C-H bond, facilitating its cleavage by a basic residue. nih.gov
The specific oxidation mechanism of this compound would likely follow similar principles, with the pyrimidine (B1678525) ring influencing the electronic properties of the amine and its susceptibility to oxidation.
Nitrosation Pathways and Secondary Amine Reactivity
This compound is a secondary amine, and as such, it is susceptible to nitrosation to form N-nitrosamines. sci-hub.se Nitrosation typically occurs through the reaction of a secondary amine with a nitrosating agent, which is often derived from nitrite (B80452) under acidic conditions. researchgate.net
The general pathway for nitrosation involves:
Formation of a nitrosating agent, such as dinitrogen trioxide (N2O3), from nitrous acid (HNO2). researchgate.net
Reaction of the secondary amine with the nitrosating agent to form the N-nitrosamine. researchgate.net
Secondary amines are generally considered to be at a higher risk for forming stable nitrosamines compared to primary or tertiary amines. ccsnorway.com The reactivity of secondary amines towards nitrosation is influenced by their basicity and steric factors. sci-hub.se Various reagents can facilitate the N-nitrosation of secondary amines under mild conditions. sci-hub.se
Table 3: Nitrosation of Secondary Amines
| Reactant | Conditions | Product | Significance |
| Secondary Amine (e.g., this compound) | Nitrosating agent (e.g., derived from NaNO2 and acid) | N-nitrosamine | Formation of potentially carcinogenic compounds. sci-hub.se |
Intramolecular Rearrangements and Cyclization Mechanisms in Pyrimidine Derivatives
Pyrimidine derivatives can undergo various intramolecular rearrangements and cyclization reactions, often leading to the formation of fused heterocyclic systems.
One notable rearrangement is the Dimroth rearrangement , which involves the isomerization of a heterocyclic system, often occurring in basic media. nih.gov The mechanism typically involves protonation, ring opening, tautomerization, ring closure, and deprotonation. nih.gov For example, 1,2-dihydro-2-imino-1-methylpyrimidine undergoes a Dimroth rearrangement in the presence of a secondary amine to yield 2-methylaminopyrimidine. rsc.org
Intramolecular cyclizations are also common in pyrimidine chemistry. These reactions can be triggered by various functional groups on the pyrimidine ring or its substituents. For instance, o-amino-amide functionalities on a molecule can lead to cyclization and the formation of a new annulated pyrimidine nucleus. rsc.org The mechanism often involves a nucleophilic attack from one part of the molecule onto an electrophilic center in another part, leading to ring closure. rsc.orgresearchgate.net These cyclization reactions can be promoted by catalysts or specific reaction conditions. mdpi.com
Furthermore, pyrimidine rings can be "deconstructed" by transformation into N-arylpyrimidinium salts, which can then be cleaved and used as building blocks for the synthesis of other heterocycles through recyclization reactions. nih.gov This deconstruction-reconstruction strategy allows for the diversification of the pyrimidine core. nih.gov
Computational Chemistry and Theoretical Studies of N Methylpyrimidin 5 Amine
Quantum Mechanical Calculations for Optimized Structures and Electronic Energies
Quantum mechanical calculations are fundamental to understanding the three-dimensional arrangement of atoms in N-methylpyrimidin-5-amine and its energetic properties. Methods like Hartree-Fock and Density Functional Theory (DFT) are employed to determine the most stable molecular geometry, known as the optimized structure. For instance, studies on similar pyrimidine (B1678525) derivatives have utilized the B3LYP functional with basis sets like 6-311++G(d,p) to achieve optimized geometries. researchgate.nettandfonline.com In these calculations, the absence of imaginary frequencies confirms that the structure corresponds to a true energy minimum on the potential energy surface. irjweb.com
The planarity of the pyrimidine ring is a key structural feature. In a related compound, 5-bromo-N-methylpyrimidin-2-amine, the pyrimidine ring is essentially planar, with the bromine and nitrogen atoms of the methylamine (B109427) group being nearly coplanar with the ring. nih.gov Such calculations also provide electronic energies, which are crucial for understanding the molecule's stability and reactivity. mdpi.com
Density Functional Theory (DFT) Applications in Pyrimidin-5-amine Research
Density Functional Theory (DFT) has become a cornerstone in the computational study of pyrimidine derivatives due to its balance of accuracy and computational cost. researchgate.nettandfonline.com DFT methods, such as B3LYP, are widely used to investigate a range of molecular properties. irjweb.comresearchgate.net These studies often involve calculating quantum chemical parameters like ionization potential, chemical hardness, and electronegativity to understand the molecule's behavior in chemical reactions. researchgate.net
For example, DFT calculations have been used to study the reactivity of pyrimidine derivatives with potential analgesic properties. wjarr.com These studies reveal that such derivatives can possess both electrophilic and nucleophilic attack sites, which is crucial for their interaction with biological targets. wjarr.com Furthermore, DFT is employed to analyze vibrational spectra (FT-IR and FT-Raman), providing insights into the molecule's structural characteristics. nih.gov
Molecular Orbital Analysis (HOMO-LUMO) of Pyrimidine Systems
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in determining the electronic and optical properties of a molecule. The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, provides information about the molecule's chemical reactivity and kinetic stability. mdpi.comnih.gov
A smaller HOMO-LUMO gap suggests higher chemical reactivity, greater polarizability, and lower kinetic stability. mdpi.comnih.gov For instance, studies on pyrimidine derivatives have shown that a low energy gap, in the range of 3.63 eV to 3.88 eV, indicates that the molecule is less stable to internal electron transfer and thus more reactive. wjarr.com The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy corresponds to its ability to accept electrons. irjweb.commdpi.com Therefore, a high HOMO energy and a low LUMO energy suggest that a molecule can be a good electron donor and acceptor, respectively. irjweb.comwjarr.com
Table 1: Frontier Molecular Orbital Energies and Related Parameters for Selected Pyrimidine Derivatives
| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) |
|---|---|---|---|
| DMPN | -5.46 | -1.59 | 3.87 |
| DMPO | -5.57 | -1.94 | 3.63 |
| DMPS | -5.48 | -1.60 | 3.88 |
This table is based on data from a study on pyrimidine derivatives with potential analgesic properties and is for illustrative purposes. wjarr.com
Electrostatic Potential (MEP) Mapping and Charge Distribution Analysis
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites. researchgate.netmdpi.com The MEP map illustrates the regions of a molecule that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue). researchgate.net These maps help in understanding intermolecular interactions, such as hydrogen bonding, and identifying sites susceptible to electrophilic and nucleophilic attack. wjarr.comresearchgate.net
For instance, in pyrimidine derivatives, the nitrogen atoms of the ring and the amine group are often regions of negative electrostatic potential, making them likely sites for electrophilic attack or hydrogen bond formation. wjarr.comresearchgate.net The analysis of MEP has been instrumental in designing molecules with specific interaction properties, such as inhibitors for enzymes like 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). rsc.org
Prediction of Molecular Stability and Reactivity Parameters
Computational methods allow for the prediction of various parameters that describe a molecule's stability and reactivity. The HOMO-LUMO energy gap is a primary indicator of kinetic stability; a larger gap implies greater stability. mdpi.com Other important parameters derived from HOMO and LUMO energies include:
Chemical Hardness (η): A measure of a molecule's resistance to change in its electron distribution. Hard molecules have a large HOMO-LUMO gap. mdpi.comwjarr.com
Chemical Softness (σ): The reciprocal of chemical hardness, indicating how easily the electron cloud can be polarized. wjarr.com
Electronegativity (χ): A measure of an atom's ability to attract shared electrons. irjweb.comwjarr.com
Electrophilicity Index (ω): A measure of a molecule's ability to accept electrons. wjarr.com
Studies on pyrimidine derivatives have shown that they can have lower chemical hardness and higher electrophilicity indices compared to other compounds like ibuprofen, suggesting greater reactivity. wjarr.com Furthermore, the stability of energetic compounds based on 5-aminotetrazole (B145819) has been evaluated by considering weak interactions like hydrogen bonding, which can be analyzed through computational methods. mdpi.com
Table 2: Calculated Reactivity Parameters for Selected Pyrimidine Derivatives
| Compound | Chemical Hardness (η) (eV) | Chemical Softness (σ) (eV⁻¹) | Electronegativity (χ) (eV) | Electrophilicity Index (ω) (eV) |
|---|---|---|---|---|
| DMPN | 1.94 | 0.51 | 3.53 | 3.20 |
| DMPO | 1.81 | 0.55 | 3.75 | 3.88 |
| DMPS | 1.94 | 0.51 | 3.54 | 3.22 |
This table is based on data from a study on pyrimidine derivatives with potential analgesic properties and is for illustrative purposes. wjarr.com
Modeling Intermolecular Interactions and Hydrogen Bonding Networks
Understanding how this compound interacts with itself and other molecules is crucial for predicting its physical properties and biological activity. Computational modeling can be used to study intermolecular interactions, with a particular focus on hydrogen bonding networks. nih.gov
In the crystal structure of 5-bromo-N-methylpyrimidin-2-amine, for example, intermolecular C-H···N, C-H···Br, and N-H···N hydrogen bonds link the molecules into a two-dimensional network. nih.gov The self-assembly of molecules into larger structures, such as the tube-like structures formed by some halogen-bonded networks, can also be investigated using DFT. researchgate.net Such studies are vital for materials science and in understanding how these molecules might arrange in a solid state or interact with a biological receptor. The use of modifiers like 2-amino-4-hydroxy-6-methylpyrimidine (B160893) (AHMP) to create self-complementary hydrogen bonding motifs highlights the importance of these interactions in designing materials with specific properties like self-healing. mdpi.com
Advanced Predictive Models for Chemical Properties (e.g., Collision Cross Section)
Beyond fundamental properties, computational models are increasingly used to predict more complex chemical characteristics. One such property is the collision cross section (CCS), which is an important parameter in ion mobility-mass spectrometry (IM-MS) for compound identification. mdpi.comnih.gov
Machine learning (ML) models are being developed to predict CCS values from molecular structures. mdpi.comnih.govnih.gov These models are trained on large datasets of known compounds and can then be used to predict the CCS of new or uncharacterized molecules like this compound. nih.gov While the accuracy of current models can be limited, they represent a rapidly advancing field with the potential to significantly aid in chemical analysis and metabolomics. mdpi.comnih.gov The prediction of CCS can be based on 2D molecular descriptors, offering a faster alternative to methods requiring 3D structures. rsc.org
Advanced Spectroscopic and Structural Characterization of N Methylpyrimidin 5 Amine and Analogs
Vibrational Spectroscopy Applications (FT-IR, FT-Raman) in Molecular Structure Elucidation
Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) techniques, is a powerful tool for identifying the functional groups and probing the molecular structure of N-methylpyrimidin-5-amine. The spectra are characterized by absorption bands corresponding to the vibrational modes of specific bonds within the molecule.
The analysis of this compound would reveal characteristic vibrations for the pyrimidine (B1678525) ring, the secondary amine (N-H), and the methyl group (C-H). The pyrimidine ring itself has several characteristic stretching and bending vibrations. For instance, C-H aromatic stretching vibrations are typically observed in the range of 2920-2978 cm⁻¹. hmdb.ca The C=C and C=N stretching vibrations within the aromatic ring appear in the region of 1525-1596 cm⁻¹. hmdb.ca
The N-H stretching vibration of the secondary amine group is a key indicator and usually appears as a distinct band. In related amino-pyrimidine compounds, N-H asymmetric and symmetric stretching vibrations are found between 3182 and 3325 cm⁻¹. rsc.org The N-H in-plane bending vibration is another important diagnostic peak, often seen around 1649 cm⁻¹. rsc.org The C-N stretching vibration provides further confirmation and is expected around 1235 cm⁻¹. rsc.org
Weak absorptions corresponding to the aromatic C-H stretching can be assigned around 2935 cm⁻¹. rsc.org The methyl group introduces its own characteristic vibrations, including symmetric and asymmetric C-H stretching and bending modes. Studies on related molecules like 2-amino-5-chloropyridine (B124133) and 2-amino-4-methylpyrimidine (B85506) provide valuable comparative data for assigning these complex vibrational modes. chemicalbook.comrsc.org Hydrogen bonding can also influence the position and shape of the N-H and ring vibrational bands, often causing a blue shift (a shift to higher energy) in certain normal modes upon interaction with other molecules or in the crystalline state. researchgate.net
Table 1: Predicted Characteristic Vibrational Frequencies for this compound
| Vibrational Mode | Functional Group | Predicted Frequency Range (cm⁻¹) | Reference |
| N-H Stretch | Secondary Amine | 3180 - 3330 | rsc.org |
| C-H Stretch | Aromatic (Pyrimidine Ring) | 2920 - 2980 | hmdb.ca |
| C-H Stretch | Aliphatic (Methyl Group) | 2850 - 2960 | |
| N-H Bend | Secondary Amine | 1640 - 1655 | rsc.org |
| C=C / C=N Stretch | Pyrimidine Ring | 1525 - 1596 | hmdb.ca |
| C-N Stretch | Aryl Amine | 1210 - 1240 | rsc.org |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for the unambiguous structural determination of this compound, providing detailed information about the hydrogen (¹H NMR) and carbon (¹³C NMR) atomic environments.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound would show distinct signals for each unique proton. The protons on the pyrimidine ring (H-2, H-4, and H-6) are expected to appear in the aromatic region, typically downfield due to the deshielding effect of the heterocyclic ring. Based on data from pyrimidin-5-amine rsc.org and other substituted pyrimidines nih.govchemicalbook.com, the chemical shifts for these protons would likely be in the range of δ 8.0-9.0 ppm. The H-2 proton, situated between two nitrogen atoms, would be the most deshielded. The H-4 and H-6 protons would also show characteristic shifts and coupling patterns. The methyl group protons (-CH₃) would appear as a singlet or a doublet (if coupled to the N-H proton) in the upfield region, likely around δ 2.3-3.0 ppm, similar to related N-methyl compounds. organicchemistrydata.org The N-H proton of the secondary amine would produce a signal whose chemical shift is variable and dependent on solvent and concentration, but could be expected in the δ 4.0-5.5 ppm range. chemicalbook.com
¹³C NMR Spectroscopy: The carbon NMR spectrum provides complementary information. The carbon atoms of the pyrimidine ring would resonate in the aromatic region (δ 110-160 ppm). Data from pyrimidin-5-amine and 4-methylpyrimidine (B18481) suggest the C-2, C-4, and C-6 carbons would be significantly downfield. nih.govymdb.ca The C-5 carbon, bonded to the nitrogen, would also have a characteristic chemical shift influenced by the amino group. The methyl carbon (-CH₃) would appear at a much higher field, typically in the δ 20-30 ppm range.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound
| Atom | Type | Predicted Chemical Shift (ppm) | Multiplicity / Coupling | Reference Analogues |
| H-2 | ¹H | 8.8 - 9.1 | Singlet (s) | rsc.org |
| H-4 / H-6 | ¹H | 8.2 - 8.6 | Singlet (s) or Doublet (d) | rsc.org |
| N-H | ¹H | 4.0 - 5.5 | Broad Singlet (br s) or Quartet (q) | chemicalbook.com |
| -CH₃ | ¹H | 2.5 - 3.0 | Doublet (d) or Singlet (s) | organicchemistrydata.org |
| C-2 | ¹³C | 155 - 160 | nih.govymdb.ca | |
| C-4 / C-6 | ¹³C | 145 - 155 | nih.govymdb.ca | |
| C-5 | ¹³C | 120 - 130 | nih.gov | |
| -CH₃ | ¹³C | 20 - 30 |
Mass Spectrometry (e.g., ESI-MS) for Molecular Ion and Fragmentation Analysis
Mass spectrometry (MS) is a crucial technique for determining the molecular weight and investigating the fragmentation pathways of this compound. Using a technique like Electrospray Ionization (ESI), the molecule is typically protonated to form the molecular ion [M+H]⁺.
The molecular formula of this compound is C₅H₇N₃, giving it a monoisotopic mass of 109.064 Da. Therefore, the ESI-MS spectrum would show a prominent peak at m/z 110.071 [M+H]⁺.
The fragmentation pattern in mass spectrometry provides structural clues. For aliphatic amines, a dominant fragmentation pathway is α-cleavage, which is the breaking of the C-C bond adjacent to the nitrogen atom. In this compound, the primary fragmentation would involve the pyrimidine ring system. A common fragmentation for aromatic amines is the loss of a hydrogen atom (M-1) or other small neutral molecules. For methylamine (B109427), the base peak is often the [M-1]⁺ ion at m/z 30, resulting from the loss of a hydrogen atom. Another observed fragment is the methyl cation [CH₃]⁺ at m/z 15. For this compound, fragmentation could involve the loss of HCN (27 Da) from the pyrimidine ring or cleavage of the methyl group.
Table 3: Predicted ESI-MS Fragments for this compound
| m/z | Ion Formula | Description | Reference |
| 110 | [C₅H₈N₃]⁺ | Protonated molecular ion [M+H]⁺ | |
| 109 | [C₅H₇N₃]⁺ | Molecular ion [M]⁺ | |
| 94 | [C₄H₄N₃]⁺ | Loss of methyl radical (•CH₃) from [M]⁺ | |
| 82 | [C₄H₄N₂]⁺ | Loss of HCN from [M-H]⁺ |
Single-Crystal X-ray Diffraction Studies for Solid-State Structure Determination
This method would determine the exact bond lengths, bond angles, and torsion angles of this compound. It would confirm the planarity of the pyrimidine ring and reveal the geometry around the nitrogen atom of the methylamino group. Furthermore, X-ray diffraction analysis elucidates the intermolecular interactions that govern the crystal packing, such as hydrogen bonds (e.g., N-H···N interactions between molecules) and π-stacking of the pyrimidine rings. researchgate.net This information is crucial for understanding the material's physical properties and its behavior in the solid state. For example, in related pyrimidine derivatives, crystal structures have been confirmed by single-crystal X-ray analysis, revealing details about intramolecular hydrogen bonds and crystal packing arrangements. organicchemistrydata.org
Electronic Spectroscopy and Complementary Analytical Techniques
Electronic spectroscopy, primarily UV-Vis spectroscopy, investigates the electronic transitions within a molecule. The pyrimidine ring system in this compound contains both π electrons and non-bonding (n) electrons on the nitrogen atoms. This leads to characteristic n→π* and π→π* electronic transitions.
The n→π* transitions are typically of lower energy (longer wavelength) and lower intensity compared to the π→π* transitions. For pyrimidine itself, absorption bands are observed around 270-350 nm. The introduction of substituents, like the methyl and amino groups on this compound, can cause a shift in the absorption maxima (a bathochromic or hypsochromic shift). The amino group, being an electron-donating group, is expected to cause a bathochromic shift (to longer wavelengths) of the π→π* transition. The solvent can also influence the position of these absorption bands.
Complementary techniques can include thermogravimetric analysis (TGA), which provides information about the thermal stability of the compound and its decomposition patterns. nih.gov These combined analytical methods provide a full, detailed picture of the chemical and physical properties of this compound.
Biological Activities and Medicinal Chemistry Applications of N Methylpyrimidin 5 Amine Derivatives
Targeting Kinases and Signaling Pathways
Derivatives of N-methylpyrimidin-5-amine have emerged as potent modulators of various kinases and their associated signaling pathways, which are often dysregulated in human diseases.
Janus Kinase (JAK) Inhibition by this compound Derivatives
A notable application of this compound derivatives is in the development of Janus kinase (JAK) inhibitors. The JAK family of non-receptor tyrosine kinases, comprising JAK1, JAK2, JAK3, and TYK2, plays a critical role in cytokine signaling through the JAK-STAT pathway. nih.gov This pathway is integral to numerous biological processes, including immune responses, inflammation, and hematopoiesis.
Researchers have successfully designed and synthesized N-(pyrimidin-2-yl)-1,2,3,4-tetrahydroisoquinolin-6-amine derivatives as selective JAK2 inhibitors. acs.org One such derivative, compound 13ac , demonstrated excellent potency against JAK2 kinase with an IC50 value of 3 nM. acs.org Further optimization led to the discovery of compound A8 , an N-(4-(aminomethyl)phenyl)pyrimidin-2-amine derivative, which exhibited an IC50 of 5 nM for JAK2 and showed significant selectivity over other JAK family members (38.6-fold for JAK1, 54.6-fold for JAK3, and 41.2-fold for TYK2). nih.gov This selectivity is crucial as non-selective JAK inhibitors can lead to undesirable side effects. For instance, the non-selective JAK1/2 inhibitor Ruxolitinib has been associated with platelet abnormalities and immune suppression. nih.gov
The development of selective JAK1 inhibitors has also been a focus. AZD4205, a highly selective JAK1 kinase inhibitor, was developed from a promiscuous kinase screening hit. researchgate.net This compound has shown promise in overcoming treatment resistance in certain cancers. researchgate.net
Table 1: Selective JAK Inhibitors Based on this compound Scaffolds
| Compound | Target Kinase | IC50 (nM) | Selectivity | Reference |
| 13ac | JAK2 | 3 | Selective for JAK2 | acs.org |
| A8 | JAK2 | 5 | 38.6-fold vs JAK1, 54.6-fold vs JAK3, 41.2-fold vs TYK2 | nih.gov |
| AZD4205 | JAK1 | - | Highly selective for JAK1 | researchgate.net |
Therapeutic Implications for Myeloproliferative Neoplasms
Myeloproliferative neoplasms (MPNs) are a group of blood cancers characterized by the overproduction of myeloid cells. nih.gov A significant percentage of MPN patients, particularly those with polycythemia vera (PV), essential thrombocythemia (ET), and primary myelofibrosis (MF), harbor a specific mutation in the JAK2 gene, known as JAK2V617F. nih.govnih.gov This mutation leads to the constitutive activation of the JAK2 kinase, driving the abnormal cell proliferation seen in these disorders. nih.gov
The development of selective JAK2 inhibitors, such as the this compound derivatives mentioned above, holds significant therapeutic promise for MPNs. nih.gov By specifically targeting the mutated JAK2, these inhibitors can help to control the overactive signaling pathway. For example, compound 13ac not only showed potent in vitro activity but also demonstrated significant in vivo efficacy in a mouse model of MPN, leading to a 77.1% normalization of spleen weight, a key indicator of disease burden. acs.org Similarly, compound A8 was shown to block the cell cycle and induce apoptosis in cells expressing the JAK2V617F mutation. nih.gov These findings underscore the potential of this compound derivatives as targeted therapies for myeloproliferative neoplasms.
Antimicrobial and Antiviral Potentials of Pyrimidin-5-amine Scaffolds
The pyrimidine (B1678525) ring system is a fundamental component of many natural and synthetic compounds with a broad spectrum of biological activities, including antimicrobial and antiviral properties. bohrium.comresearchgate.netinnovareacademics.in The versatility of the pyrimidine scaffold allows for chemical modifications that can enhance its potency against various pathogens. innovareacademics.in
Antibacterial Activity against Specific Pathogens
Pyrimidine derivatives have demonstrated significant antibacterial activity against a range of both Gram-positive and Gram-negative bacteria. ias.ac.innih.gov A series of 5-(5-amino-1,3,4-thiadiazole-2-yl)- and 5-(5-mercapto-4H-1,2,4-triazol-3-yl)-pyrimidine derivatives were synthesized and tested against Pseudomonas aeruginosa, Staphylococcus aureus, and Escherichia coli. ias.ac.in Many of these compounds showed promising antibacterial activity, with the triazole-substituted derivatives exhibiting higher inhibition compared to the thiadiazole counterparts. ias.ac.in
In another study, novel pyrimidine derivatives were synthesized and screened for their antibacterial activity against two Gram-positive (S. aureus and Bacillus subtilis) and two Gram-negative (E. coli and P. aeruginosa) bacteria. researchgate.net Some of these derivatives showed better inhibitory action than the standard drugs amoxicillin, ampicillin, and ciprofloxacin. researchgate.net For instance, compound S1 was particularly effective against S. aureus with a minimum inhibitory concentration (MIC) of 16.26 µg/ml, while compound S7 showed significant activity against B. subtilis and E. coli with an MIC of 17.34 µg/ml. researchgate.net
Furthermore, a series of pyrimidin-2-ol/thiol/amine analogues were evaluated for their antimicrobial potential. nih.gov Compound 2 displayed potent activity against E. coli (MIC = 0.91 µM/ml), and compound 10 was highly effective against P. aeruginosa (MIC = 0.77 µM/ml). nih.gov The presence of electron-withdrawing groups, such as chloro and bromo, on the pyrimidine scaffold was found to enhance the antibacterial activity. nih.gov
Table 2: Antibacterial Activity of Pyrimidine Derivatives
| Compound/Derivative Type | Target Pathogen(s) | Key Findings | Reference |
| Triazole-substituted pyrimidines | P. aeruginosa, S. aureus, E. coli | Higher inhibition than thiadiazole derivatives. | ias.ac.in |
| S1 | S. aureus | MIC of 16.26 µg/ml. | researchgate.net |
| S7 | B. subtilis, E. coli | MIC of 17.34 µg/ml. | researchgate.net |
| Compound 2 | E. coli | MIC of 0.91 µM/ml. | nih.gov |
| Compound 10 | P. aeruginosa | MIC of 0.77 µM/ml. | nih.gov |
Antifungal Properties of Pyrimidine Derivatives
In addition to their antibacterial effects, pyrimidine derivatives have also shown significant antifungal properties. ias.ac.innih.gov Several novel pyrimidine derivatives have been synthesized and evaluated for their in vitro activity against various phytopathogenic fungi. nih.gov Many of these compounds exhibited potent fungicidal activities, with some being more effective than commercial fungicides like flumorph (B1672888) and dimethomorph. nih.gov
For example, a series of pyrimidine derivatives containing an amide moiety were tested against Botryosphaeria dothidea, Phomopsis sp., and Botrytis cinerea. frontiersin.orgnih.gov Compound 5o demonstrated excellent antifungal activity against Phomopsis sp. with an EC50 value of 10.5 µg/ml, which was superior to the commercial fungicide Pyrimethanil (EC50 = 32.1 µg/ml). frontiersin.orgnih.gov
Another study focused on novel pyrimidine derivatives bearing a 1,3,4-thiadiazole (B1197879) skeleton. frontiersin.org Compounds 6g and 6h showed strong inhibitory activity against B. cinerea and Phomopsis sp., respectively, with inhibition rates higher than that of pyrimethanil. frontiersin.org These findings highlight the potential of pyrimidine-based compounds in the development of new and effective antifungal agents for agricultural and clinical applications. nih.govfrontiersin.org
Table 3: Antifungal Activity of Pyrimidine Derivatives
| Compound/Derivative Type | Target Fungus | Key Findings | Reference |
| Compound 5o | Phomopsis sp. | EC50 of 10.5 µg/ml (better than Pyrimethanil). | frontiersin.orgnih.gov |
| Compound 6g | B. cinerea | Higher inhibition rate than pyrimethanil. | frontiersin.org |
| Compound 6h | Phomopsis sp. | Higher inhibition rate than pyrimethanil. | frontiersin.org |
Anticancer Activity and Associated Mechanisms
The pyrimidine scaffold is a cornerstone in the development of anticancer agents, with numerous derivatives exhibiting potent cytotoxic activities against various cancer cell lines. ias.ac.inmdpi.comnih.gov The mechanism of action often involves the inhibition of key enzymes and signaling pathways crucial for cancer cell proliferation and survival. rsc.org
A series of 5-trifluoromethylpyrimidine derivatives were designed as epidermal growth factor receptor (EGFR) inhibitors. nih.gov EGFR is a key target in cancer therapy, and its abnormal expression is linked to tumor growth and metastasis. nih.gov Compound 9u from this series showed excellent antitumor activities, with IC50 values of 0.35 µM against A549 (lung cancer) cells and 0.091 µM against EGFR kinase. nih.gov Further studies revealed that compound 9u could induce apoptosis and cause cell cycle arrest in the G2/M phase in A549 cells. nih.gov
Another study explored novel 2-amino-4-aryl-pyrimidine derivatives of ursolic acid. rsc.org Compound 7b from this series displayed potent cytotoxic activity against MCF-7 (breast cancer) and HeLa (cervical cancer) cells with IC50 values of 0.48 µM and 0.74 µM, respectively. rsc.org Mechanistic studies in MCF-7 cells showed that compound 7b induced apoptosis by increasing reactive oxygen species (ROS) generation, decreasing mitochondrial membrane potential, and modulating the expression of apoptosis-related proteins like Bax and Bcl-2. rsc.org Furthermore, it was found to suppress the RAS/Raf/MEK/ERK and PI3K/AKT/mTOR signaling pathways, which are critical for cancer cell survival and proliferation. rsc.org
The anticancer potential of N-methyl-5-nitropyrimidin-2-amine itself has also been investigated, with research indicating its potential to serve as a building block for more complex anticancer drugs. evitachem.com
Table 4: Anticancer Activity of Pyrimidine Derivatives
| Compound | Cancer Cell Line(s) | IC50 (µM) | Mechanism of Action | Reference |
| 9u | A549, MCF-7, PC-3 | 0.35, 3.24, 5.12 | EGFR inhibition, apoptosis induction, G2/M cell cycle arrest | nih.gov |
| 7b | MCF-7, HeLa | 0.48, 0.74 | ROS generation, mitochondrial apoptosis, inhibition of RAS/Raf/MEK/ERK and PI3K/AKT/mTOR pathways | rsc.org |
DNA Cross-linking Activity and Its Biological Significance
The ability of certain chemical agents to form interstrand cross-links in DNA is a cornerstone of many anticancer therapies. This process creates covalent bonds between the two strands of the DNA double helix, which can block essential cellular processes like replication and transcription, ultimately leading to cell death. Several pyrimidine derivatives have been investigated for their potential as DNA cross-linking agents.
For instance, 4-vinyl-substituted pyrimidine nucleosides have been designed as effective cross-linking agents. nih.govscilit.com These compounds can form interstrand cross-links with high efficiency and selectivity, particularly in duplex DNA. nih.gov The vinyl group is strategically positioned to react with the amino group of an adenine (B156593) base on the opposing strand. nih.govscilit.com Theoretical studies have also explored the formation of pyrimidine-pyrimidine intrastrand cross-links, where a pyrimidine radical can attack a neighboring pyrimidine nucleotide. rsc.org Furthermore, phenylselenyl-substituted derivatives of thymidine (B127349) and 5-methyl-2'-deoxycytidine (B118692) have been shown to produce interstrand cross-links in duplex DNA upon oxidation. nih.gov The mechanism involves a nih.govnih.gov-sigmatropic rearrangement of the corresponding selenoxides to form reactive methide-type intermediates that generate the cross-links. nih.gov This ability to induce DNA damage underscores the therapeutic potential of pyrimidine derivatives in oncology.
Cytotoxicity Studies in Cancer Cell Lines (e.g., Glioma Cells)
The cytotoxic effects of this compound derivatives and related pyrimidine compounds have been extensively studied in various cancer cell lines. Temozolomide (TMZ) is a key chemotherapeutic agent for glioma, and its efficacy is based on methylating genomic DNA. nih.gov The repair of this DNA damage by the base excision repair (BER) pathway can lead to drug resistance. nih.gov Research has shown that inhibiting BER can enhance the cytotoxic effects of TMZ in glioma cells. nih.gov
Numerous studies have demonstrated the broad-spectrum anticancer activity of pyrimidine derivatives. For example, novel pyrimidine derivatives have shown inhibitory activity against the proliferation of various cancer cell lines, including colon adenocarcinoma, breast cancer, lung cancer, and cervical cancer. nih.gov Specifically, pyrazolo[1,5-a]pyrimidine (B1248293) derivatives have exhibited cytotoxicity against HCT-116, A549, HepG2, and MCF-7 cell lines. veterinaria.org In the context of glioma, combining TMZ with other agents in nanocarriers has been explored to enhance cytotoxicity and overcome resistance. nih.gov
The table below summarizes the cytotoxic activity of selected pyrimidine derivatives in different cancer cell lines.
| Derivative Type | Cancer Cell Line(s) | Observed Effect | Reference(s) |
| Pyrazolo[1,5-a]pyrimidines | HCT-116, A549, HepG2, MCF-7 | Cytotoxic | veterinaria.org |
| 4,6-Substituted pyrimidines | LoVo, LoVo/DX, MCF-7, A549, HeLa, CCRF-CEM, THP-1 | Inhibition of proliferation | nih.gov |
| Pyrido[2,3-d]pyrimidines | A549 | Strong cytotoxic effects | nih.gov |
| Halogenated '(E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N'-benzylidenebenzohydrazides' | Various cancer cell lines | Modest cytotoxic effects | mdpi.com |
Anti-inflammatory Effects of Pyrimidine Derivatives
Pyrimidine derivatives represent a significant class of compounds with potent anti-inflammatory properties. nih.govrsc.org Their mechanism of action often involves the inhibition of key inflammatory mediators. nih.gov Several pyrimidine analogs, such as tofacitinib, are already in clinical use as anti-inflammatory drugs. nih.gov
A primary mechanism by which pyrimidine derivatives exert their anti-inflammatory effects is through the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2. nih.govmdpi.comtandfonline.com COX enzymes are responsible for the production of prostaglandins, which are key players in the inflammatory cascade. nih.gov By suppressing COX activity, these derivatives reduce the synthesis of pro-inflammatory prostaglandins. nih.gov
Furthermore, pyrimidine derivatives have been shown to inhibit other inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and various interleukins. nih.gov For instance, certain 4-amino-5-cyano-2,6-diarylpyrimidines and their phthalimide (B116566) derivatives have demonstrated significant anti-inflammatory activity, with some being more potent than aspirin. nih.gov The development of novel pyridopyrimidinones has also led to compounds with improved COX-2 inhibitory activity compared to celecoxib. nih.gov
The following table highlights the anti-inflammatory activity of various pyrimidine derivatives.
| Derivative Class | Key Finding | Reference(s) |
| Pyrazolo[3,4-d]pyrimidines | Suppressed COX enzyme activity | nih.gov |
| Pyridopyrimidinones | Improved COX-2 inhibitory activity compared to celecoxib | nih.gov |
| 4-Amino-5-cyano-2,6-diarylpyrimidines | Better anti-inflammatory activity than aspirin | nih.gov |
| General Pyrimidine Derivatives | Inhibit inflammatory mediators like PGE2, NO, and TNF-α | nih.gov |
Antihypertensive Agents Derived from Pyrimidin-5-amine Structures
Derivatives of pyrimidine, including those with a pyrimidin-5-amine core, have been investigated as potential antihypertensive agents. nih.govnih.govnih.gov These compounds often act as vasodilators, relaxing the smooth muscle of blood vessels and thereby lowering blood pressure. nih.gov
One of the primary mechanisms underlying the antihypertensive effect of these derivatives is their ability to act as calcium channel blockers. mdpi.com By inhibiting the influx of calcium ions into vascular smooth muscle cells, they prevent muscle contraction and promote vasodilation. mdpi.com For example, a series of 4-amino-2-(4-cinnamoylpiperazino)-6,7-dimethoxyquinazoline derivatives, which are related to pyrimidines, have demonstrated significant blood pressure-lowering effects in hypertensive rats. nih.gov These compounds were also found to exhibit alpha-adrenoceptor blocking effects. nih.gov
Another class of pyrimidine derivatives, 6-arylpyrido[2,3-d]pyrimidin-7-amines, has also shown promise as antihypertensive agents. nih.gov Furthermore, certain pyrimidine derivatives have been shown to lower blood pressure through the activation of endothelial nitric oxide synthase (eNOS), which leads to the production of the vasodilator nitric oxide. researchgate.net Some derivatives also exhibit diuretic effects, which can contribute to their blood pressure-lowering activity. nih.gov
The table below presents data on the antihypertensive activity of selected pyrimidine derivatives.
| Derivative Type | Mechanism of Action | Key Finding | Reference(s) |
| 4-Amino-2-(4-cinnamoylpiperazino)-6,7-dimethoxyquinazolines | Alpha-adrenoceptor blockade | Lowered blood pressure in hypertensive rats | nih.gov |
| 6-Arylpyrido[2,3-d]pyrimidin-7-amines | Not specified | Lowered blood pressure in hypertensive rats | nih.gov |
| Pyrimidine derivatives | Calcium channel blockade, eNOS activation, diuretic | Reduced blood pressure, relaxed aortic rings | nih.govmdpi.comresearchgate.net |
Role in Biochemical Pathways and Enzyme Inhibition
Inhibition of ATP Binding Cassette Transporters
ATP-binding cassette (ABC) transporters are a family of membrane proteins that play a crucial role in transporting various molecules across cellular membranes. nih.govdrugbank.com Overexpression of certain ABC transporters, such as ABCG2 (also known as breast cancer resistance protein or BCRP), is a major mechanism of multidrug resistance (MDR) in cancer cells, as they can efflux chemotherapeutic drugs, reducing their intracellular concentration and efficacy. nih.govacs.org
Several pyrimidine derivatives have emerged as potent inhibitors of ABC transporters, offering a strategy to overcome MDR. nih.govacs.org For instance, a series of 23 synthesized pyrimidine derivatives were evaluated for their ability to inhibit ABCG2. Seven of these compounds showed extraordinary potency, with IC50 values below 150 nM. nih.govacs.org These derivatives were found to be competitive inhibitors of ABCG2-mediated transport. nih.govacs.org Furthermore, some pyrimidine derivatives have been identified as triple inhibitors of ABCB1, ABCC1, and ABCG2. nih.govacs.org Imidazo[1,2-a]pyridine derivatives have also been designed as dual-target inhibitors of ABCB1 and ABCG2. nih.gov
| Derivative Class | Target Transporter(s) | Key Finding | Reference(s) |
| Substituted Pyrimidines | ABCG2 | IC50 < 150 nM, competitive inhibition | nih.govacs.org |
| Substituted Pyrimidines | ABCB1, ABCC1, ABCG2 | Potent multitarget inhibition | nih.govacs.org |
| Imidazo[1,2-a]pyridines | ABCB1, ABCG2 | Dual-target inhibition, reversal of MDR | nih.gov |
Inorganic Pyrophosphatase Inhibition
Ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1) is an enzyme that hydrolyzes extracellular ATP and other nucleotides, playing a role in various physiological and pathological processes, including cancer. nih.gov Inhibition of ENPP1 can enhance antitumor immunity by preventing the degradation of cyclic guanosine (B1672433) monophosphate-adenosine monophosphate (cGAMP), an agonist of the STING (stimulator of interferon genes) pathway. nih.gov
A series of pyrido[2,3-d]pyrimidin-7-one derivatives, which are structurally related to this compound, have been identified as highly potent and efficacious inhibitors of ENPP1. nih.gov Optimization of this scaffold led to the discovery of a lead compound that demonstrated significant potency in both inhibiting ENPP1 and stimulating the STING pathway in vitro. nih.gov This compound also showed in vivo efficacy in a mouse model of breast cancer, highlighting the potential of this class of pyrimidine derivatives in cancer immunotherapy. nih.gov While direct inhibition of inorganic pyrophosphatase by this compound itself is not extensively documented, the activity of these related derivatives suggests a promising avenue for future research.
Significance as Intermediates in Vitamin Biosynthesis (e.g., Vitamin B1)
The pyrimidine ring, a core component of this compound, is a fundamental building block in the biosynthesis of thiamine (B1217682) (Vitamin B1). Thiamine is an essential cofactor for all living organisms, playing a critical role in carbohydrate and amino acid metabolism. nih.govcornell.edu The biosynthesis of thiamine is a complex process involving the separate synthesis of a pyrimidine moiety and a thiazole (B1198619) moiety, which are then coupled to form the vitamin. nih.govresearchgate.net
The key pyrimidine intermediate in the de novo biosynthesis of thiamine in microorganisms and plants is 4-amino-5-hydroxymethyl-2-methylpyrimidine (HMP), in its phosphorylated forms, HMP-P and HMP-PP. nih.govwikipedia.org In prokaryotes, the enzyme ThiC catalyzes a complex rearrangement of 5-aminoimidazole ribotide (AIR), an intermediate in purine (B94841) biosynthesis, to form HMP-P. nih.gov This is then phosphorylated by the enzyme ThiD to form 4-amino-5-hydroxymethyl-2-methylpyrimidine pyrophosphate (HMP-PP). nih.gov Subsequently, the enzyme ThiE couples HMP-PP with the thiazole precursor to form thiamine monophosphate (ThMP), which is then phosphorylated to the active form, thiamine pyrophosphate (TPP). nih.govresearchgate.net
While this compound itself is not directly cited as a natural intermediate, the closely related compound 4-amino-5-aminomethyl-2-methylpyrimidine (also known as Grewe's diamine) is a crucial intermediate, particularly in the industrial synthesis of Vitamin B1. acs.orgresearchgate.net Scalable synthetic processes have been developed to produce this diamine, highlighting its importance as a precursor for large-scale vitamin production. acs.org
Furthermore, aminopyrimidine derivatives are involved in thiamine salvage pathways. These pathways allow organisms to recycle degraded forms of the vitamin. For instance, a salvage pathway has been identified where N-formyl-4-amino-5-aminomethyl-2-methylpyrimidine, a degradation product of thiamine, is converted back to the essential HMP intermediate. nih.gov This underscores the central role of the aminopyrimidine scaffold in maintaining cellular levels of this vital nutrient.
Antioxidant Properties of Pyrimidin-5-amine Derivatives
The pyrimidine nucleus is a constituent of various natural and synthetic compounds that exhibit significant antioxidant properties. ijpsonline.com Oxidative stress, caused by an imbalance of free radicals and antioxidants in the body, is implicated in numerous diseases. Pyrimidine derivatives, including those related to pyrimidin-5-amine, have been investigated as potential free radical scavengers. ijpsonline.comresearchgate.net
Research has shown that the antioxidant capacity of pyrimidine derivatives is influenced by the nature and position of substituents on the pyrimidine ring. nih.govresearchgate.net The presence of electron-donating groups can enhance the radical scavenging activity of the molecule. ijpsonline.com A study focusing specifically on substituted 5-aminopyrimidines demonstrated their potential to counteract oxidative stress. nih.gov The investigation utilized both in vitro assays, such as the Trolox Equivalent Antioxidant Capacity (TEAC) and lipid peroxidation (LPO) assays, and cell-based models to confirm the antioxidant activity. nih.gov It was found that 2,4,6-trisubstituted 5-aminopyrimidines were particularly effective in the in vitro assays. nih.gov
The following table summarizes findings from various studies on the antioxidant activities of different pyrimidin-5-amine derivatives.
| Derivative Class | Antioxidant Assay | Research Finding | Citation |
| 2,4,6-Trisubstituted 5-aminopyrimidines | TEAC, Lipid Peroxidation (LPO) | Displayed the highest activity in in vitro assays. | nih.gov |
| 5-Aminopyrimidines with protected 5-amino group | Cellular Assays | Showed activity in cellular models, likely due to better membrane permeability and metabolic activation. | nih.gov |
| N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine derivatives | DPPH Radical Scavenging | Compounds 4b and 4c demonstrated good antioxidant activity. | bas.bg |
| Pyrido[2,3-d]pyrimidines | Lipid Peroxidation (AAPH), LOX Inhibition | Derivatives 2a (IC₅₀ = 42 μM) and 2f (IC₅₀ = 47.5 μM) strongly inhibited lipid peroxidation and were potent lipoxygenase inhibitors. | nih.gov |
| 5-Amino-6-methyluracil | Lipid Peroxidation | Identified as a promising pyrimidine antioxidant that reduces lipid peroxidation. | nih.gov |
These studies indicate that the pyrimidin-5-amine scaffold is a viable template for developing novel antioxidant agents. The ability to modify the substitution pattern on the pyrimidine ring allows for the fine-tuning of antioxidant potency and other physicochemical properties. nih.govnih.gov
Structure Activity Relationship Sar Studies of N Methylpyrimidin 5 Amine Derivatives
Influence of Substituent Modifications on Biological Potency and Selectivity
The biological effects of N-methylpyrimidin-5-amine derivatives are highly sensitive to the nature and placement of various substituents. Research has demonstrated that even minor chemical alterations can lead to significant changes in potency and target selectivity.
For instance, in the development of kinase inhibitors, a common therapeutic target for pyrimidine (B1678525) derivatives, substitutions at the C2, C4, and C5 positions of the pyrimidine core are critical. acs.org The strategy of modifying side chains at the 2- and 4-positions, combined with alterations at the 5-position, has been employed to improve kinome-wide selectivity. acs.org In a series of 2,5-substituted pyrimidines designed as gankyrin binders, replacing a 4-chloro group on appended phenyl rings with other functional groups at various positions led to improved antiproliferative activity against cancer cell lines like MCF7 and A549. tandfonline.com
Similarly, studies on morpholinopyrimidine-5-carbonitrile derivatives as dual PI3K/mTOR inhibitors showed that substituting the thiomethyl group at the C2 position with a hydrazinyl moiety decreased activity, whereas introducing other substituted heterocycles generally enhanced anticancer efficacy. nih.gov For example, a 3,5-dimethylpyrazolo substituent at this position conferred moderate activity against several renal cancer cell lines. nih.gov The data underscores that lipophilicity and the presence of electron-withdrawing groups are key features that can determine the cytotoxic efficacy of pyrimidine derivatives. mdpi.com
The table below summarizes the impact of various C2-substituents on the anticancer activity of a morpholinopyrimidine-5-carbonitrile scaffold.
| Compound ID | C2-Substituent | Target Cell Line | Growth Inhibition % (GI%) | Reference |
| 2 | -SCH₃ | Leukemia (SR) | 25.12% | nih.gov |
| 3 | -Cl | Leukemia (SR) | 58.51% | nih.gov |
| 4 | Morpholino | CNS (SNB-75) | 47.82% | nih.gov |
| 5 | -NHNH₂ | Leukemia (SR) | <10% | nih.gov |
| 8 | 3,5-dimethylpyrazole | Renal (UO-31) | 45.24% | nih.gov |
This table is interactive. You can sort and filter the data.
Positional Effects of Functional Groups on Pharmacological Activity
The specific position of functional groups on the pyrimidine ring and its appendages dictates the pharmacological profile of the molecule. The inherent electronic properties of the 1,3-diazine ring create distinct chemical environments at each position, influencing reactivity and intermolecular interactions. researchgate.netnih.gov
In dihydropyrimidine (B8664642) derivatives studied as Eg5 kinesin inhibitors, SAR analysis revealed that electron-withdrawing groups at the para-position of a C6-phenyl ring enhanced cytotoxic activity. Conversely, placing a phenyl ring at the C5-ester position was found to reduce anticancer ability, highlighting the critical and distinct roles of these positions. mdpi.com
The regioselectivity of synthetic reactions further emphasizes the importance of positional effects. For 5-substituted-2,4-dichloropyrimidines, nucleophilic aromatic substitution (SNAr) with most nucleophiles preferentially occurs at the C4 position. However, using tertiary amine nucleophiles can reverse this selectivity, favoring substitution at the C2 position. nih.gov This differential reactivity provides a powerful tool for synthetic chemists to create specific isomers and explore how positional changes affect biological targets.
Studies on kinase inhibitors frequently show that substitution at the C5 position, which is located near the "gatekeeper" residue of the kinase ATP-binding pocket, is a key strategy for tuning selectivity. acs.org Small, non-polar groups like methyl are often well-tolerated, while larger or more polar groups can introduce steric clashes or favorable interactions that alter the inhibitor's profile.
The following table illustrates the differential effects of substituents at various positions on a pyrimidine core.
| Scaffold Position | Substituent Type | Observed Effect on Activity | Target Class | Reference |
| C5 | Phenyl Ring | Reduced Potency | Eg5 Kinesin | mdpi.com |
| C6-Phenyl (para) | Electron-withdrawing | Enhanced Potency | Eg5 Kinesin | mdpi.com |
| C5 | Various modifications | Improved Selectivity | Kinases | acs.org |
| C4 | 4-chlorophenyl | Enhanced Potency | Prostate Cancer Cells | gsconlinepress.com |
This table is interactive. You can sort and filter the data.
Conformational Analysis and its Impact on Biological Interactions
The three-dimensional shape, or conformation, of a drug molecule is paramount for its interaction with a biological target. For pyrimidine derivatives, both rigid, pre-organized structures and flexible molecules that can adapt to a binding site have proven effective. nih.gov
Conformational analysis of pyrimidine-embedded macrocycles and bridged cyclic systems has shown that these scaffolds can explore a wide range of 3D molecular shapes, distinct from flatter, more traditional pyrimidine compounds. nih.gov This conformational diversity is a valuable asset in drug discovery, as it allows for the exploration of unique biological activities that may not be achievable with conformationally restricted molecules. nih.gov The ability of a molecule to adopt a specific low-energy "bioactive conformation" is often a prerequisite for high-affinity binding.
The rigidity or flexibility of a molecule can determine its selectivity. A rigid molecule might fit perfectly into the active site of one specific protein but not others, leading to high selectivity. In contrast, a flexible ligand may be able to bind to multiple related targets. The incorporation of pyrimidine moieties into conformationally constrained skeletons can pre-organize crucial substituents in an orientation that favors high-affinity and selective interactions with a biological target. nih.gov
Ligand-Receptor Binding Studies and Computational Docking Investigations
Understanding how this compound derivatives bind to their protein targets at a molecular level is crucial for rational drug design. Ligand-receptor binding studies, often complemented by computational molecular docking, provide invaluable insights into the specific interactions that govern biological activity. acs.orgthieme-connect.comresearchgate.net
The pyrimidine core itself is a bioisostere of the adenine (B156593) ring in ATP, allowing many pyrimidine-based inhibitors to act as ATP-competitive agents in the active sites of kinases. frontiersin.orgrsc.org Docking studies frequently show that the pyrimidine ring forms key hydrogen bonds with the "hinge" region of the kinase active site, mimicking the interaction of ATP. acs.orgacs.org For example, in 4-(phenylamino)pyrazolo[3,4-d]pyrimidines, the pyrazole (B372694) NH and the pyrimidine N1 are proposed to form a bidentate hydrogen bond donor-acceptor system with the hinge region of the EGF-R enzyme. acs.org
Molecular docking of a series of 2-amino pyrimidines against cancer-related kinases like IGF1R and EGFR revealed that the most active compounds established strong binding affinities, stabilized by hydrogen bonds and hydrophobic interactions within the active site. researchgate.net For example, docking of pyrimidine derivatives into the anaplastic lymphoma kinase (ALK) binding pocket is essential for developing 3D-QSAR models that can predict the activity of new compounds. thieme-connect.com These computational models help rationalize why certain substitutions enhance binding while others diminish it, guiding further synthetic efforts. researchgate.netnih.gov
Pharmacophore Identification for Rational Drug Design
A pharmacophore model is an abstract representation of all the essential steric and electronic features that a molecule must possess to ensure optimal molecular interactions with a specific biological target. For pyrimidine derivatives, pharmacophore models serve as blueprints for the design of new, more potent, and selective inhibitors. nih.govnih.gov
These models are often developed based on the structures of known active compounds or the ligand-binding site of a target protein. acs.orgresearchgate.net For phenylaminopyrimidine-based BCR-ABL tyrosine kinase inhibitors, a seven-point pharmacophore model was developed, consisting of one hydrophobic group, two hydrogen bond donors, and four aromatic rings (AADHRRRR). This model successfully rationalized the activity of known inhibitors and demonstrated predictive power for new molecules. nih.gov
Similarly, a pharmacophore model for EGF-R tyrosine kinase inhibitors was derived from the structure of ATP bound to the active site. This model identified the need for a hydrogen bond donor-acceptor system (provided by the pyrimidine core) and a phenyl moiety to occupy a specific hydrophobic pocket. acs.org Using this model, a series of 4-(phenylamino)-1H-pyrazolo[3,4-d]pyrimidines were designed and found to be highly potent and selective EGF-R inhibitors. acs.orgfrontiersin.org The development of such models is a key component of modern drug discovery, enabling the transition from broad screening to rational, target-focused design. nih.gov
Future Directions and Emerging Research Avenues for N Methylpyrimidin 5 Amine
Development of Novel Pyrimidin-5-amine Analogues with Enhanced Bioactivity Profiles
The core structure of N-methylpyrimidin-5-amine offers a versatile platform for the design of new analogues with improved biological effects. Future research will likely concentrate on systematic modifications of the pyrimidine (B1678525) ring and its substituents to optimize potency, selectivity, and pharmacokinetic properties.
One promising approach involves the synthesis of fused pyrimidine systems, such as pyrimido[4,5-d]pyrimidines. mdpi.comresearchgate.net For instance, novel N,7-diphenylpyrimido[4,5-d]pyrimidin-4-amines have been synthesized and shown to possess neuroprotective and antioxidant properties, with some compounds also inhibiting Aβ1–42 self-aggregation, a key pathological event in Alzheimer's disease. mdpi.comresearchgate.net The exploration of different substituents on the phenyl rings of these fused systems has revealed that certain groups can significantly enhance bioactivity. mdpi.com
Another strategy focuses on creating hybrid molecules that combine the pyrimidine scaffold with other pharmacologically active moieties. For example, the synthesis of novel pyrimidine analogues containing pyrazole (B372694) moieties has been explored. tandfonline.com The strategic combination of these heterocyclic systems can lead to compounds with unique biological profiles.
The synthesis of pyrimidine-5-carbonitrile derivatives is also an active area of research. tandfonline.comnih.gov These compounds have shown potential as anticancer agents, and further structural modifications could lead to the discovery of more potent and selective drug candidates. tandfonline.com
Exploration of New Therapeutic Targets for this compound Derivatives
While the therapeutic potential of this compound derivatives has been explored in areas like cancer and neurodegenerative diseases, a significant opportunity lies in identifying novel molecular targets for these compounds.
Recent studies have highlighted the potential of pyrimidine derivatives to inhibit various kinases, which are crucial regulators of cellular processes and are often dysregulated in diseases. For example, derivatives of N-(4-(aminomethyl)phenyl)pyrimidin-2-amine have been identified as potent and selective inhibitors of Janus kinase 2 (JAK2), a key target in myeloproliferative neoplasms. nih.gov Further investigation into the kinase inhibitory profile of this compound analogues could uncover new therapeutic applications.
The fibroblast growth factor receptor 3 (FGFR3) is another attractive target, particularly in the context of bladder cancer. gsconlinepress.com Research has shown that specific substitutions on the pyrimidine scaffold can enhance FGFR3 inhibitory activity. gsconlinepress.com A systematic screening of this compound derivatives against a panel of kinases and other disease-relevant enzymes could reveal unexpected therapeutic opportunities.
Furthermore, considering the structural similarities of pyrimidines to endogenous molecules, there is potential for this compound derivatives to interact with a wide range of biological targets, including receptors and enzymes involved in various signaling pathways. mdpi.com High-throughput screening and target identification studies will be instrumental in mapping the full therapeutic landscape of this compound class.
Integration of Advanced Synthetic Methodologies and Computational Design in Drug Discovery
The discovery and development of new drugs based on the this compound scaffold can be significantly accelerated by integrating modern synthetic techniques and computational tools.
Advanced synthetic methodologies, such as palladium-catalyzed cross-coupling reactions like the Buchwald-Hartwig amination and Suzuki coupling, have proven effective in the synthesis of N-arylpyrimidin-2-amine derivatives and other complex pyrimidine structures. mdpi.com These methods allow for the efficient and versatile construction of diverse chemical libraries for biological screening.
Computational design is becoming an indispensable tool in drug discovery. nih.govnih.gov Techniques like molecular docking and quantitative structure-activity relationship (QSAR) studies can be employed to predict the binding affinity of this compound derivatives to specific targets and to guide the design of more potent inhibitors. nih.gov For instance, computational modeling can help in understanding the key interactions between a pyrimidine ligand and its target protein, enabling the rational design of analogues with improved binding characteristics. nih.gov The use of artificial intelligence and machine learning in reaction design and prediction of biological activity is also a rapidly growing area that holds immense promise for accelerating the discovery process. powertechjournal.com
Green Chemistry Approaches and Sustainable Synthesis of Pyrimidine Compounds
The increasing emphasis on environmental sustainability in the chemical industry necessitates the development of green and eco-friendly methods for the synthesis of pyrimidine compounds. rasayanjournal.co.inbenthamdirect.com Traditional synthetic routes often involve hazardous reagents and solvents, generating significant waste. rasayanjournal.co.in
Green chemistry approaches aim to minimize the environmental impact of chemical processes by utilizing safer solvents, renewable starting materials, and energy-efficient reaction conditions. powertechjournal.combenthamdirect.com For the synthesis of pyrimidines, several greener alternatives have been developed, including:
Microwave-assisted and ultrasound-induced synthesis: These techniques can significantly reduce reaction times and improve yields. rasayanjournal.co.inbenthamdirect.com
Solvent-free reactions and mechanochemistry: Conducting reactions in the absence of solvents or using mechanical force (e.g., ball milling) can minimize waste and simplify purification. nih.govresearchgate.net
Biocatalysis: The use of enzymes as catalysts offers high selectivity and mild reaction conditions. powertechjournal.comrsc.org
Use of greener solvents: Replacing hazardous organic solvents with more environmentally benign alternatives like water or ionic liquids is a key principle of green chemistry. rasayanjournal.co.inrsc.org
A notable example is the development of a solvent-free method for the iodination of pyrimidine derivatives using mechanical grinding, which offers high yields and short reaction times. nih.gov Similarly, chemoenzymatic approaches are being explored for the synthesis of furan-based compounds, which can be precursors for various chemicals, showcasing the potential of combining chemical and biological methods for sustainable synthesis. rsc.org The application of these green principles to the synthesis of this compound and its derivatives will be a critical focus for future research, ensuring that the development of these potentially life-saving compounds is conducted in an environmentally responsible manner.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for N-methylpyrimidin-5-amine, and how do reaction conditions influence yield?
- Methodological Answer : Synthesis typically involves nucleophilic substitution or cyclization reactions. For example, substituting a halogen at the 5-position of pyrimidine with methylamine under reflux in anhydrous solvents (e.g., THF or DMF) is a standard approach. Catalysts like Pd or Cu may enhance efficiency. Temperature control (60–100°C) and inert atmospheres (N₂/Ar) are critical to avoid side reactions like oxidation or demethylation .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR : ¹H/¹³C NMR identifies methyl groups (δ ~2.5 ppm for CH₃) and aromatic protons.
- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (C₆H₈N₃; calc. 122.072 g/mol).
- X-ray Crystallography : Resolves substituent positions and hydrogen-bonding patterns, as demonstrated in pyrimidine derivatives like N-(4-methoxyphenyl)-6-methyl-2-phenylpyrimidin-4-amine .
Q. How can solubility and stability be optimized for biological assays?
- Methodological Answer : Use polar aprotic solvents (DMSO) for stock solutions. Stability tests under varying pH (4–9) and temperatures (4°C to 37°C) via HPLC-UV monitor degradation. For aqueous compatibility, co-solvents like PEG-400 or cyclodextrin inclusion complexes improve solubility .
Advanced Research Questions
Q. How do structural modifications (e.g., substituent position) affect the biological activity of this compound derivatives?
- Methodological Answer :
- Electron-Donating Groups : Methoxy or amino groups at the 4-position enhance H-bonding with targets (e.g., enzymes or receptors).
- Steric Effects : Bulky substituents at the 2-position may reduce binding affinity.
- Case Study : In N-(2-fluorophenyl) derivatives, intramolecular N–H⋯N hydrogen bonds stabilize bioactive conformations . Computational docking (AutoDock, Schrödinger) predicts binding modes, validated by mutagenesis studies.
Q. What strategies resolve contradictions in reported bioactivity data across studies?
- Methodological Answer :
- Standardize Assays : Control variables like cell line passage number, solvent concentration (<0.1% DMSO), and incubation time.
- Structural Verification : Confirm compound purity (≥95% by HPLC) and crystallographic data to rule out polymorphic effects, as seen in polymorphs of N-(4-chlorophenyl)pyrimidine derivatives .
Q. How can crystallographic data for this compound derivatives be refined using SHELX software?
- Methodological Answer :
- Data Collection : Use high-resolution (<1.0 Å) X-ray data.
- SHELXL Refinement : Apply restraints for anisotropic displacement parameters (ADPs) and hydrogen-bonding networks. For twinned crystals, SHELXD handles phase inversion. Dihedral angle analysis (e.g., pyrimidine-phenyl torsion angles) reveals conformational flexibility .
Q. What analytical methods detect and quantify nitrosamine impurities in this compound APIs?
- Methodological Answer :
- LC-HRMS : Quantify nitrosamines (e.g., N-nitrosomethylamine) with LOQ ≤10 ppb. Use deuterated internal standards for accuracy.
- Risk Mitigation : Avoid secondary amines in synthesis; monitor nitrosating agents (NO⁺ sources) via supplier questionnaires per EMA guidelines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
